molecular formula C18H19N3O4S B3939944 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B3939944
M. Wt: 373.4 g/mol
InChI Key: IXZKUJUFTSUCEZ-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline. This intermediate is then reacted with isothiocyanate to introduce the carbamothioyl group. Finally, the resulting compound is coupled with 4-(propan-2-yl)benzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a variety of functional groups in place of the methoxy group.

Scientific Research Applications

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11(2)12-4-6-13(7-5-12)17(22)20-18(26)19-15-9-8-14(21(23)24)10-16(15)25-3/h4-11H,1-3H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZKUJUFTSUCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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